molecular formula C15H19NO3 B2369864 N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide CAS No. 2034593-72-9

N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide

Cat. No.: B2369864
CAS No.: 2034593-72-9
M. Wt: 261.321
InChI Key: UOZNUNRAJGIEOA-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide is an organic compound that features a bifuran moiety linked to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide typically involves the reaction of 2,2’-bifuran with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 2,2’-bifuran and 3,3-dimethylbutanoyl chloride in the presence of a suitable base .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide is unique due to its specific combination of a bifuran moiety with a butanamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)9-14(17)16-10-11-6-7-13(19-11)12-5-4-8-18-12/h4-8H,9-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZNUNRAJGIEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=CC=C(O1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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